molecular formula C14H13F3O3SSi B14358546 Methyl(diphenyl)silyl trifluoromethanesulfonate CAS No. 91158-37-1

Methyl(diphenyl)silyl trifluoromethanesulfonate

Cat. No.: B14358546
CAS No.: 91158-37-1
M. Wt: 346.40 g/mol
InChI Key: RMMZVIVQUFAVLE-UHFFFAOYSA-N
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Description

Methyl(diphenyl)silyl trifluoromethanesulfonate is an organosilicon compound that features a trifluoromethanesulfonate group attached to a methyl(diphenyl)silyl moiety. This compound is known for its utility in organic synthesis, particularly as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(diphenyl)silyl trifluoromethanesulfonate can be synthesized through the reaction of diphenylmethylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:

(C6H5)2SiCH3OH+(CF3SO2)2O(C6H5)2SiCH3OSO2CF3+CF3SO2OH\text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_3\text{OH} + \text{(CF}_3\text{SO}_2\text{)}_2\text{O} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_3\text{OSO}_2\text{CF}_3 + \text{CF}_3\text{SO}_2\text{OH} (C6​H5​)2​SiCH3​OH+(CF3​SO2​)2​O→(C6​H5​)2​SiCH3​OSO2​CF3​+CF3​SO2​OH

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of diphenylmethylsilanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can include silyl ethers, silyl amines, or silyl thiols.

    Hydrolysis Products: The major products of hydrolysis are diphenylmethylsilanol and trifluoromethanesulfonic acid.

Scientific Research Applications

Methyl(diphenyl)silyl trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the protection of alcohols and amines, facilitating various synthetic transformations.

    Polymer Chemistry: The compound can be used in the synthesis of silyl-protected polymers.

    Material Science: It is employed in the modification of surfaces to introduce silyl groups, enhancing material properties.

Mechanism of Action

The mechanism of action of methyl(diphenyl)silyl trifluoromethanesulfonate primarily involves its role as a silylating agent. The trifluoromethanesulfonate group acts as a good leaving group, allowing the silyl group to be transferred to nucleophiles. This process typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with three methyl groups instead of diphenyl and methyl groups.

    Methyl trifluoromethanesulfonate: Lacks the silyl group, making it a simpler methylating agent.

Uniqueness

Methyl(diphenyl)silyl trifluoromethanesulfonate is unique due to the presence of both the silyl and trifluoromethanesulfonate groups, which provide distinct reactivity patterns. The diphenyl groups also contribute to its steric properties, influencing its behavior in chemical reactions.

Properties

CAS No.

91158-37-1

Molecular Formula

C14H13F3O3SSi

Molecular Weight

346.40 g/mol

IUPAC Name

[methyl(diphenyl)silyl] trifluoromethanesulfonate

InChI

InChI=1S/C14H13F3O3SSi/c1-22(12-8-4-2-5-9-12,13-10-6-3-7-11-13)20-21(18,19)14(15,16)17/h2-11H,1H3

InChI Key

RMMZVIVQUFAVLE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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